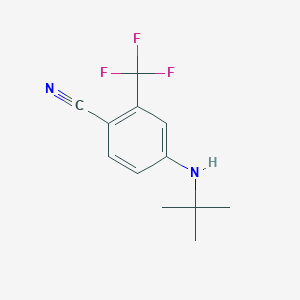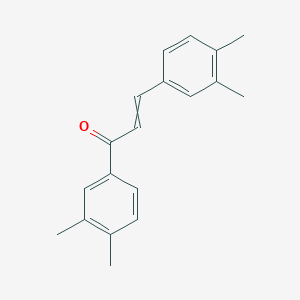
Phosphonic acid, ethyl-, methyl 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, ethyl-, methyl 1-methylethyl ester is an organophosphorus compound with the molecular formula C6H15O3P. This compound is characterized by the presence of a phosphonic acid group, which is bonded to an ethyl group and a methyl 1-methylethyl ester group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ethyl-, methyl 1-methylethyl ester typically involves the reaction of phosphonic acid derivatives with appropriate alcohols. One common method is the esterification of phosphonic acid with ethyl alcohol and methyl 1-methylethyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for efficient large-scale production with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, ethyl-, methyl 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: It can be reduced to form phosphonous acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphonous acid derivatives, and substituted phosphonates .
Aplicaciones Científicas De Investigación
Phosphonic acid, ethyl-, methyl 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate compounds.
Biology: It is employed in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which phosphonic acid, ethyl-, methyl 1-methylethyl ester exerts its effects involves the interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and in its use as a corrosion inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Ethyl methyl phosphonate
- Methyl phosphonic acid ethyl ester
Uniqueness
Phosphonic acid, ethyl-, methyl 1-methylethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
141968-53-8 |
|---|---|
Fórmula molecular |
C6H15O3P |
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
2-[ethyl(methoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H15O3P/c1-5-10(7,8-4)9-6(2)3/h6H,5H2,1-4H3 |
Clave InChI |
LUGLIABVQUMWPF-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(OC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)






